Cas no 41212-96-8 (1-(2-Chloroethyl)pyrrolidine-2,5-dione)

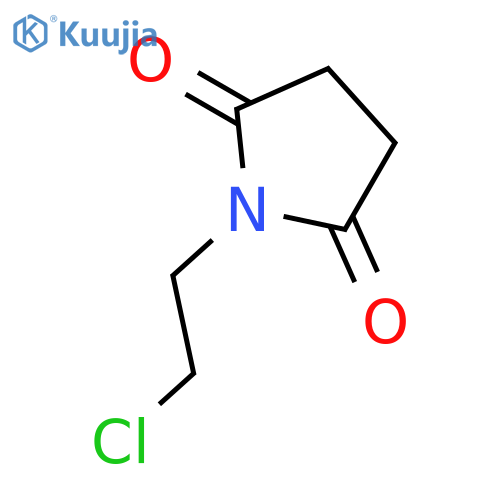

41212-96-8 structure

商品名:1-(2-Chloroethyl)pyrrolidine-2,5-dione

1-(2-Chloroethyl)pyrrolidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1-(2-Chloroethyl)pyrrolidine-2,5-dione

- 1-(2-chloroethyl)-2,5-Pyrrolidinedione

- 2,5-Pyrrolidinedione,1-(2-chloroethyl)-

- 2,1-(2-chloroethyl)

- 2-Succinimidoethyl chloride

- N-(2-chloro-1-ethyl)succinimide

- N-(2-Chloroethyl)succinimide

- 2, 1-(2-chloroethyl)-

- NSC 58200

- AKOS005171322

- LS-01556

- A873111

- NSC-58200

- DTXSID5068287

- MFCD11164675

- EN300-49779

- NS00030939

- EINECS 255-266-2

- CS-0148817

- SCHEMBL7993059

- 2,5-Pyrrolidinedione, 1-(2-chloroethyl)-

- FT-0678976

- NSC58200

- Q8ATP62S3T

- 41212-96-8

- QJZNIHHRDQKAFU-UHFFFAOYSA-N

- DA-31424

- G28549

- XH0727

- STK503020

- ALBB-004231

-

- MDL: MFCD11164675

- インチ: InChI=1S/C6H8ClNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2

- InChIKey: QJZNIHHRDQKAFU-UHFFFAOYSA-N

- ほほえんだ: C1CC(=O)N(CCCl)C1=O

計算された属性

- せいみつぶんしりょう: 161.02400

- どういたいしつりょう: 161.024356

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 密度みつど: 1.327

- ふってん: 310.1°Cat760mmHg

- フラッシュポイント: 141.4°C

- 屈折率: 1.51

- PSA: 37.38000

- LogP: 0.31210

1-(2-Chloroethyl)pyrrolidine-2,5-dione セキュリティ情報

- 危険レベル:IRRITANT

1-(2-Chloroethyl)pyrrolidine-2,5-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(2-Chloroethyl)pyrrolidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-49779-0.1g |

1-(2-chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 0.1g |

$107.0 | 2023-02-10 | |

| Enamine | EN300-49779-0.05g |

1-(2-chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 0.05g |

$72.0 | 2023-02-10 | |

| TRC | C275845-100mg |

1-(2-Chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 100mg |

$ 185.00 | 2022-04-01 | ||

| Enamine | EN300-49779-5.0g |

1-(2-chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 5.0g |

$946.0 | 2023-02-10 | |

| Enamine | EN300-49779-0.25g |

1-(2-chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 0.25g |

$153.0 | 2023-02-10 | |

| Alichem | A109007299-1g |

1-(2-Chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 1g |

$360.40 | 2023-09-01 | |

| abcr | AB266890-1g |

1-(2-Chloroethyl)pyrrolidine-2,5-dione, 98%; . |

41212-96-8 | 98% | 1g |

€324.00 | 2025-02-16 | |

| Aaron | AR00C9MI-100mg |

1-(2-chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 100mg |

$173.00 | 2025-03-21 | |

| Aaron | AR00C9MI-2.5g |

1-(2-chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 2.5g |

$778.00 | 2023-12-13 | |

| A2B Chem LLC | AF71246-100mg |

1-(2-Chloroethyl)pyrrolidine-2,5-dione |

41212-96-8 | 95% | 100mg |

$148.00 | 2024-04-20 |

1-(2-Chloroethyl)pyrrolidine-2,5-dione 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

3. Water

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

41212-96-8 (1-(2-Chloroethyl)pyrrolidine-2,5-dione) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 307-59-5(perfluorododecane)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41212-96-8)1-(2-Chloroethyl)pyrrolidine-2,5-dione

清らかである:99%/99%/99%/99%

はかる:5g/10g/25g/50g

価格 ($):951.0/1162.0/2244.0/3696.0